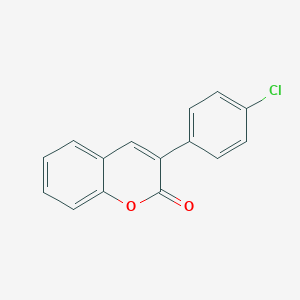

3-(4-Chlorophenyl)-2H-1-benzopyran-2-one

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of a chalcone intermediate, which then undergoes cyclization to form the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Chlorophenyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrobenzopyrans.

Substitution: Various substituted benzopyrans depending on the reagents used.

Applications De Recherche Scientifique

Biological Activities

1. Antimicrobial Properties

Research has indicated that derivatives of 3-(4-chlorophenyl)-2H-1-benzopyran-2-one exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Inhibition of Enzymes

This compound has been investigated for its ability to inhibit key enzymes linked to neurodegenerative diseases. Specifically, it has shown inhibitory effects on monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. Compounds similar to this compound have demonstrated selectivity towards MAO-B, making them promising for treating conditions like Parkinson's disease .

3. Anticancer Activity

Several studies have reported the anticancer potential of benzopyran derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Results indicate that it can induce apoptosis and inhibit cell proliferation in certain types of cancer cells, suggesting its potential as a chemotherapeutic agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against several bacterial strains. The compound was found to exhibit a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential utility in treating bacterial infections .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, researchers tested the compound's effects on MAO-B inhibition. The results showed that it effectively reduced MAO-B activity in vitro, suggesting a mechanism that could protect against neuronal damage associated with diseases like Alzheimer's and Parkinson's .

Comparative Data Table

Mécanisme D'action

The mechanism of action of 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Chlorophenyl)-1H-pyrazole: Shares the 4-chlorophenyl group but has a different core structure.

4-Chlorophenyl-1,3,4-oxadiazole: Contains the 4-chlorophenyl group and an oxadiazole ring.

4-Chlorophenyl-1,2,3-triazole: Another compound with the 4-chlorophenyl group but a triazole ring.

Uniqueness

3-(4-Chlorophenyl)-2H-1-benzopyran-2-one is unique due to its benzopyran core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the benzopyran structure is advantageous.

Activité Biologique

3-(4-Chlorophenyl)-2H-1-benzopyran-2-one, commonly known as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzopyran derivatives, which have been explored for various therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and relevant research findings.

Overview of Coumarins

Coumarins are a class of compounds characterized by a benzopyranone structure. They are widely distributed in the plant kingdom and are known for their diverse pharmacological properties. The incorporation of various substituents at different positions on the coumarin structure can significantly enhance its biological activity.

Key Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Research indicates that coumarin derivatives exhibit significant antibacterial and antifungal properties.

- Anticancer Activity : Some studies suggest that coumarins can induce apoptosis in cancer cells through various mechanisms, including modulation of apoptotic pathways.

- Anti-inflammatory Effects : Coumarins have been shown to inhibit pro-inflammatory cytokines and enzymes.

Synthesis and Testing

A study conducted by Devi Prasad et al. synthesized a series of 3,7-disubstituted 2H-1-benzopyran-2-one derivatives to evaluate their antimicrobial efficacy. Among these, specific derivatives demonstrated potent antifungal activity against strains such as Trichophyton mentagrophytes with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL, outperforming standard antifungal agents like fluconazole .

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 3ae | Structure | 1.56 | Antifungal |

| 3bc | Structure | 1.56 | Antifungal |

Case Study: Antibacterial Activity

In another study focusing on antibacterial properties, derivatives of 4-chloro-3-nitro-2H-benzopyran-2-one were synthesized and evaluated against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity comparable to streptomycin .

Anticancer Mechanisms

Coumarins have been implicated in the modulation of several signaling pathways associated with cancer cell proliferation and apoptosis. For instance:

- Apoptosis Induction : Coumarins can influence the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells by reducing Bcl-2 levels and increasing pro-apoptotic factors like Bax .

Mechanistic Insights

The mechanism by which coumarins exert their anticancer effects often involves:

- Inhibition of Cell Cycle Regulators : Coumarins have been shown to inhibit Cdc25 phosphatases, which are crucial for cell cycle progression, thereby inducing cell cycle arrest and apoptosis .

Anti-inflammatory Properties

Research has indicated that coumarin derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes them potential candidates for treating inflammatory diseases.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYLKZRNTGQYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146628 | |

| Record name | 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10465-91-5 | |

| Record name | 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-CHLOROPHENYL)-2H-1-BENZOPYRAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6751Q41AOC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.